An In-depth Technical Guide to the Structure Elucidation of 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate
An In-depth Technical Guide to the Structure Elucidation of 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate
Foreword: The Analytical Imperative in Drug Development
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The molecule in focus, 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate, presents a compelling case study in structure elucidation. Its architecture, featuring an α-bromoketone, a phenyl ester, and a sterically hindered tert-butyl group, offers a rich tapestry of spectroscopic signals. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven workflow for confirming the identity and purity of this and structurally related compounds. We will move beyond a mere recitation of techniques, delving into the causality behind experimental choices and the logic of data interpretation to construct a self-validating analytical narrative.
Molecular Overview and Synthetic Considerations
4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate is a bifunctional molecule that incorporates a reactive α-bromoketone moiety, a common pharmacophore in targeted covalent inhibitors[1], and a stable phenyl 2,2-dimethylpropanoate (pivalate) group. The pivalate group is often used to mask a phenolic hydroxyl, improving bioavailability or modulating solubility.
A plausible synthetic route likely involves the acylation of 4-hydroxyacetophenone with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) to form the corresponding ester, followed by α-bromination of the ketone. The α-bromination of ketones can be achieved under acidic or basic conditions, often proceeding through an enol or enolate intermediate, respectively[1][2]. Understanding the synthetic pathway is crucial as it informs potential impurities that may need to be identified during the structure elucidation process.
| Property | Value | Source |
| IUPAC Name | 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate | N/A |
| Molecular Formula | C14H17BrO3 | Calculated |
| Molecular Weight | 313.19 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
The Spectroscopic Blueprint: A Multi-Technique Approach
Caption: A generalized workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will employ a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC).
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum will provide information on the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic (Hortho to C=O) | Deshielded by the electron-withdrawing ketone. |
| ~ 7.1 - 7.3 | Doublet | 2H | Aromatic (Hmeta to C=O) | Shielded relative to the ortho protons. |
| ~ 5.2 - 5.4 | Quartet | 1H | CH-Br | Deshielded by the adjacent bromine and carbonyl group. Coupled to the CH₃ group. |
| ~ 1.9 - 2.1 | Doublet | 3H | CH₃-CH | Coupled to the methine proton. |
| ~ 1.3 - 1.5 | Singlet | 9H | C(CH₃)₃ | Tert-butyl group protons are equivalent and show no coupling. |
Expert Insight: The quartet for the methine proton (CH-Br) and the doublet for the adjacent methyl group are a classic ethyl-like spin system, a key indicator of the 2-bromopropanoyl moiety[3][4]. The clear separation of the aromatic signals into two doublets suggests a 1,4-disubstituted benzene ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon-13 NMR spectrum reveals the number of unique carbon environments. Proton-decoupled spectra are standard, with each unique carbon appearing as a singlet[5].
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 - 205 | Ketone C=O | Ketone carbonyls typically resonate in this downfield region[6][7]. |
| ~ 175 - 185 | Ester C=O | Ester carbonyls are generally found upfield from ketone carbonyls[6][8]. |
| ~ 150 - 155 | Aromatic C-O | The aromatic carbon attached to the ester oxygen is deshielded. |
| ~ 130 - 135 | Aromatic C-C=O | The aromatic carbon attached to the ketone is deshielded. |
| ~ 128 - 130 | Aromatic CH (ortho to C=O) | Aromatic CH carbons. |
| ~ 120 - 125 | Aromatic CH (meta to C=O) | Aromatic CH carbons. |
| ~ 40 - 45 | CH-Br | The carbon bearing the bromine is significantly deshielded. |
| ~ 39 - 42 | Quaternary C of t-butyl | Quaternary carbon of the tert-butyl group. |
| ~ 27 - 29 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~ 18 - 22 | CH₃-CH | The methyl carbon of the propanoyl group. |
Expert Insight: The presence of two distinct carbonyl signals in the ¹³C NMR spectrum is a critical piece of evidence confirming the presence of both the ketone and ester functional groups. The chemical shifts of the aliphatic carbons provide strong support for the 2-bromopropanoyl and 2,2-dimethylpropanoate substructures.
2D NMR Spectroscopy: Connecting the Dots
While ¹H and ¹³C NMR provide a list of parts, 2D NMR experiments reveal how they are connected.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see a cross-peak between the quartet at ~5.3 ppm (CH-Br) and the doublet at ~2.0 ppm (CH₃-CH), confirming their connectivity. We would also expect to see a correlation between the two aromatic doublets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The aromatic protons ortho to the ketone will show a correlation to the ketone carbonyl carbon.
-
The aromatic protons ortho to the ester will show a correlation to the ester carbonyl carbon.
-
The methine proton (CH-Br) will show a correlation to the ketone carbonyl carbon.
-
The tert-butyl protons will show a correlation to the ester carbonyl carbon.
-
Caption: Expected key long-range proton-carbon correlations in the HMBC spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard[9].
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C[7].
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize parameters as needed for the specific sample concentration.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C). Integrate ¹H signals and analyze coupling patterns and correlations to assemble the structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by detecting their vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 1760 - 1740 | C=O Stretch | Phenyl Ester | The C=O stretch of a phenyl ester is typically at a higher frequency than that of a saturated ester due to the electron-withdrawing nature of the phenyl ring[10][11]. |
| ~ 1690 - 1670 | C=O Stretch | Aryl Ketone | The C=O stretch of an aryl ketone is at a lower frequency due to conjugation with the aromatic ring[12][13]. |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring | Characteristic aromatic ring vibrations. |
| ~ 1200, 1150 | C-O Stretch | Ester | Esters typically show two C-O stretching bands[11]. |
| ~ 3000 - 2850 | C-H Stretch | Aliphatic | C-H stretches from the methyl and methine groups. |
Expert Insight: The presence of two distinct and well-resolved carbonyl peaks is the most critical diagnostic feature in the IR spectrum. The higher frequency peak confirms the phenyl ester, while the lower frequency peak confirms the conjugated aryl ketone.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt plates.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands, paying close attention to the carbonyl region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 313 and 315 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is definitive proof of the presence of one bromine atom.
-
Key Fragmentation Pathways: Alpha-cleavage is a common fragmentation pathway for ketones[14][15]. We anticipate the following key fragments:
-
Loss of the 2,2-dimethylpropanoyl group (pivaloyl group): A fragment corresponding to the loss of C(CH₃)₃CO• (85 Da).
-
Loss of the bromopropanoyl group: A fragment corresponding to the loss of BrCH(CH₃)CO• (151/153 Da).
-
Alpha-cleavage at the ketone: Cleavage of the C-C bond between the carbonyl and the CH-Br group, leading to a benzoyl-type cation.
-
McLafferty Rearrangement: While less likely for the ketone due to the lack of a gamma-hydrogen on the bromo-propyl side, the ester moiety could potentially undergo fragmentation.
-
| m/z Value | Possible Fragment |
| 313/315 | [M]⁺ |
| 228 | [M - C(CH₃)₃CO]⁺ |
| 162 | [M - BrCH(CH₃)CO]⁺ |
| 121 | [C₆H₄CO]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Expert Insight: The observation of the characteristic bromine isotope pattern in the molecular ion peak is the most crucial piece of information from the mass spectrum. The fragmentation pattern will then provide corroborating evidence for the different substructures within the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a GC or LC system.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while a softer technique like Electrospray Ionization (ESI) might be used to confirm the molecular weight with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions and ensure they are consistent with the proposed overall structure.
Conclusion: A Coherent Structural Narrative
The structure elucidation of 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate is a systematic process of evidence accumulation and integration. By combining the detailed connectivity map from 1D and 2D NMR, the functional group confirmation from IR, and the molecular weight and fragmentation data from MS, a definitive and self-validating structural assignment can be made. This multi-faceted approach ensures the scientific integrity required for advancing drug development programs and other chemical research endeavors.
References
-
Scribd. (n.d.). Infrared Spectroscopy of Carbonyl Compounds. Retrieved from [Link]
-
B. A. Smith. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
RSC Publishing. (2025, June 25). Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ACS Publications. (2020, August 4). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Retrieved from [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Proton Chemical Shifts and Integration for the 1H NMR spectrum of 2-bromopropane. Retrieved from [Link]
-
SCIRP. (n.d.). Synthesis, Spectroscopic, Molecular Modeling and Anti-Fungal Studies of Some Divalent Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The conformational properties of some phenyl esters. Molecular orbital and nuclear magnetic resonance studies. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Retrieved from [Link]
-
Sci-Hub. (n.d.). Structural study of three o-hydroxyacetophenone derivatives using X-ray powder diffraction: interplay of weak intermolecular interactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton NMR spectrum of phenyl derivatives 5. Assignments of peaks to.... Retrieved from [Link]
-
Save My Exams. (2025, January 4). Interpreting & Explaining Carbon-13 NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the expected1H NMR spectrum for the following molecule. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Filo. (2025, August 6). How many ^1H NMR signals will be observed for (2-bromopropyl)benzene?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Royal Society of Chemistry. (2010, August 25). Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation. Retrieved from [Link]
-
ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(2-bromopropionyl)-3-phenylsydnone. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 4-(2-bromopropionyl)-3-phenylsydnone. Retrieved from [Link]
-
Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne - Supporting Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Draw the expected1H NMR spectrum for the following molecule. | Study Prep in Pearson+ [pearson.com]
- 5. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
